N-(2-methylquinolin-5-yl)propanamide

Description

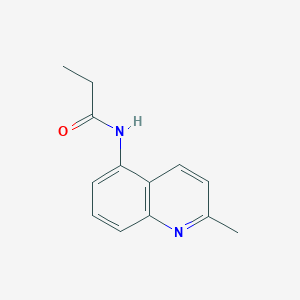

N-(2-Methylquinolin-5-yl)propanamide is a synthetic small molecule characterized by a propanamide backbone linked to a 2-methylquinolin-5-yl moiety.

Properties

IUPAC Name |

N-(2-methylquinolin-5-yl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O/c1-3-13(16)15-12-6-4-5-11-10(12)8-7-9(2)14-11/h4-8H,3H2,1-2H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOCRPXZHFVTSSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=CC=CC2=C1C=CC(=N2)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-methylquinolin-5-yl)propanamide typically involves the reaction of 2-methylquinoline with propanoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

N-(2-methylquinolin-5-yl)propanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur, especially at the quinoline ring, using reagents like sodium hydride and alkyl halides

Scientific Research Applications

N-(2-methylquinolin-5-yl)propanamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.

Biology: The compound has been studied for its potential antimicrobial and anticancer activities.

Mechanism of Action

The mechanism of action of N-(2-methylquinolin-5-yl)propanamide involves its interaction with specific molecular targets and pathways. Quinoline derivatives are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase, leading to rapid bacterial death . Additionally, these compounds can act as scavengers of free radicals, providing antioxidant effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares N-(2-methylquinolin-5-yl)propanamide with structurally related propanamide derivatives:

Key Differences and Implications

Quinoline vs. Heterocyclic Cores: The target compound’s quinoline moiety enhances aromatic stacking and hydrophobic interactions compared to phenyl (e.g., 2-amino-3-phenylpropanamide) or thiazole derivatives. This may improve binding to enzymes like carbonic anhydrases . The 5-methylfuran derivative combines quinoline with a piperidine-furan system, increasing complexity and likely improving blood-brain barrier penetration due to moderate LogD (-0.09 at pH 7.4).

Substituent Effects on Bioactivity: Thiazole-containing propanamides (e.g., ) exhibit sulfanyl groups that may enhance antimicrobial activity via thiol interactions . The bioherbicidal activity of 2-amino-3-phenylpropanamide suggests that amino groups at the α-position of propanamide could disrupt plant metabolic pathways, a feature absent in the quinoline-based target.

Synthetic Methodologies: The target compound’s synthesis likely involves amide coupling between 2-methylquinolin-5-amine and propanoic acid derivatives, analogous to the preparation of N-(2-phenylpropan-2-yl)isoquinolin-5-amine (), which uses Pd-catalyzed cross-coupling . In contrast, sulfonamide-linked propanamides () require multi-step protocols with CS₂/KOH and oxadiazole formation, indicating divergent synthetic routes for varied substituents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.